molecular formula C26H27ClN2O6 B10869860 N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3,4,5-trimethoxybenzohydrazide

N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B10869860
M. Wt: 499.0 g/mol
InChI Key: RTQVFMIMWHXIIQ-RWPZCVJISA-N
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Description

Chemical Structure:
This compound (hereafter referred to as Compound A) is a benzohydrazide derivative with the molecular formula C₂₉H₂₉ClN₂O₆ (exact mass: 548.16 g/mol). Key structural features include:

  • A 3,4,5-trimethoxybenzoyl core.
  • A substituted benzylidene group at the hydrazide position, featuring a 4-chlorobenzyloxy substituent at the para position and an ethoxy group at the meta position on the phenyl ring .

Synthesis: Compound A is synthesized via condensation of 3,4,5-trimethoxybenzohydrazide with 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde under reflux conditions in ethanol, analogous to methods described for related hydrazones .

Properties

Molecular Formula

C26H27ClN2O6

Molecular Weight

499.0 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C26H27ClN2O6/c1-5-34-22-12-18(8-11-21(22)35-16-17-6-9-20(27)10-7-17)15-28-29-26(30)19-13-23(31-2)25(33-4)24(14-19)32-3/h6-15H,5,16H2,1-4H3,(H,29,30)/b28-15+

InChI Key

RTQVFMIMWHXIIQ-RWPZCVJISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is scarce.
    • Further studies are needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Structural and Functional Comparison with Similar Compounds

    Table 1: Structural Variations Among Selected Analogs

    Compound ID Substituents on Benzylidene Group Key Functional Groups Biological Activity (MIC, µg/mL) References
    Compound A 4-Cl-benzyloxy, 3-ethoxy 3,4,5-Trimethoxy, hydrazide Not reported
    (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 2-hydroxy 3,4,5-Trimethoxy, hydrazide Moderate antifungal activity
    N'-(4-(Benzyloxy)-3-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide 4-benzyloxy, 3-methoxy 3,4,5-Trimethoxy, hydrazide MIC ≤ 50 (broad-spectrum)
    N'-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 5-Br, 2-hydroxy 3,4,5-Trimethoxy, hydrazide Enhanced antibacterial activity
    N'-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol 2-Cl, 4-methylbenzylsulfanyl Triazole, 3,4,5-Trimethoxy Antiviral potential

    Crystallographic and Physicochemical Properties

    Table 2: Crystallographic Data Comparison
    Compound ID Crystal System Space Group Hydrogen Bonding Network Solubility (mg/mL) References
    Compound A Not reported Not reported Likely N–H···O and C–H···O interactions Low (predicted)
    (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide Monoclinic P2₁/c Intramolecular O–H···N, intermolecular N–H···O Moderate
    N'-(4-Chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide Triclinic P-1 Intermolecular N–H···O and C–H···Cl Low
    • Hydrogen Bonding : Hydroxyl-substituted analogs form stronger intramolecular bonds, stabilizing the crystal lattice . In contrast, chloro-substituted derivatives rely on weaker intermolecular interactions, reducing solubility .
    • Solubility : Ethoxy and benzyloxy groups in Compound A and likely reduce aqueous solubility compared to hydroxylated analogs.

    Quantitative Structure-Activity Relationship (QSAR) Insights

    • Hydrophobic Substituents : Chloro and benzyloxy groups correlate with enhanced antifungal activity (MIC ≤ 25 µg/mL in ).
    • Hydrogen-Bond Donors: Hydroxyl groups improve antibacterial efficacy but may reduce bioavailability due to polarity .

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